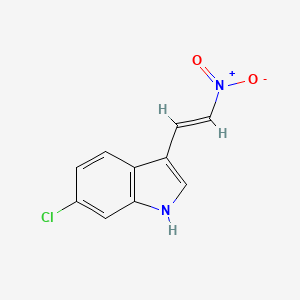
6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine, commonly known as 6-Br-PTD, is a brominated pyridinium-based triazine-diamine compound that is widely used in scientific research. It has been studied for its potential applications in a variety of fields, such as electrochemistry, nanomaterials, and catalysis. 6-Br-PTD has also been investigated for its potential use in drug delivery, gene therapy, and imaging.
Scientific Research Applications
6-Br-PTD has been studied for its potential applications in a variety of scientific research fields. It has been used as an electrochemical sensor for the detection of various analytes, such as glucose, urea, and ascorbic acid. It has also been used to synthesize nanomaterials, such as carbon nanotubes and nanowires. 6-Br-PTD has been investigated for its potential use in catalysis, as it has been found to be effective in the synthesis of various organic compounds. Additionally, 6-Br-PTD has been studied for its potential use in drug delivery, gene therapy, and imaging.
Mechanism of Action
The mechanism of action of 6-Br-PTD is not fully understood. However, it is believed to be related to its ability to form strong hydrogen bonds with other molecules. 6-Br-PTD can form hydrogen bonds with a variety of molecules, including proteins, nucleic acids, and carbohydrates. These hydrogen bonds can be used to facilitate the transport of molecules across cell membranes, as well as to stabilize the binding of molecules to their targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-PTD have not been extensively studied. However, it has been found to be non-toxic to cells in vitro, suggesting that it may be safe for use in laboratory experiments. Additionally, 6-Br-PTD has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This suggests that 6-Br-PTD may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Br-PTD in laboratory experiments include its high yields, its low toxicity, and its ability to form strong hydrogen bonds. Additionally, 6-Br-PTD is relatively inexpensive and can be easily synthesized. The main limitation of 6-Br-PTD is that its mechanism of action is not fully understood, which can limit its potential applications.
Future Directions
The potential future directions for 6-Br-PTD include further investigation into its mechanism of action, its potential applications in drug delivery, gene therapy, and imaging, and its potential use in the synthesis of nanomaterials. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further investigation into its potential use in catalysis could lead to the development of new methods for the synthesis of organic compounds.
Synthesis Methods
6-Br-PTD can be synthesized via a variety of methods, including a Mannich reaction between 5-bromopyridine and 1,3,5-triazine-2,4-diamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as ascorbic acid. The reaction can be carried out at room temperature or at elevated temperatures, depending on the desired product. The reaction yields 6-Br-PTD in high yields and purity.
properties
IUPAC Name |
6-(5-bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN6/c9-5-1-4(2-12-3-5)6-13-7(10)15-8(11)14-6/h1-3H,(H4,10,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEJYLKFVPGPDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromopyridin-3-YL)-1,3,5-triazine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330171.png)

![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330184.png)


![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)


